molecular formula C28H43NO8 B1247517 Spliceostatin A

Spliceostatin A

Cat. No.: B1247517
M. Wt: 521.6 g/mol
InChI Key: XKSGIJNRMWHQIQ-CGPJBNNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spliceostatin A, also known as this compound, is a useful research compound. Its molecular formula is C28H43NO8 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Spliceostatin A has been extensively studied for its antitumor effects, particularly in relation to its ability to inhibit the splicing of key oncogenic transcripts.

  • Mechanism of Action : SSA inhibits spliceosome assembly and splicing reactions, leading to the accumulation of unspliced pre-mRNA and truncated proteins that can induce cell-cycle arrest. For instance, SSA has been shown to reduce vascular endothelial growth factor (VEGF) mRNA and protein levels significantly, which is crucial in tumor angiogenesis .
  • Case Studies :
    • In HeLa cells, treatment with SSA led to an approximately 80% reduction in mature VEGF mRNA levels at concentrations as low as 20 nM .
    • In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that SSA significantly inhibited tumor-induced angiogenesis, showcasing its potential as an effective anti-angiogenic agent .

Modulation of Gene Expression

SSA has been found to modulate the expression of various genes involved in critical cellular processes such as proliferation and apoptosis.

  • Gene Targets : Besides VEGF, SSA affects multiple genes associated with cell growth and survival pathways. Research indicates that SSA can alter the expression profiles of genes involved in angiogenesis and anti-apoptotic mechanisms, suggesting a broader impact on tumor biology .
  • Global Effects : Studies have shown that treatment with SSA can result in global translational repression, affecting various transcripts and potentially leading to altered proteomic profiles within cancer cells . This highlights SSA's role not only as a splicing inhibitor but also as a modulator of overall gene expression dynamics.

Structural Insights for Drug Development

Recent advancements in understanding SSA's interactions with the spliceosome have provided valuable insights for future drug design.

  • 3D Structural Analysis : A team from The Institute of Cancer Research has created a three-dimensional model showing how SSA binds to the spliceosome. This binding is crucial for understanding how SSA disrupts normal splicing processes . The findings indicate that SSA binds covalently to spliceosomal components, which opens avenues for designing new compounds that can target similar pathways effectively.
  • Implications for Future Therapies : Understanding the molecular interactions between SSA and spliceosomal components can inform the development of novel anticancer drugs aimed at modulating splicing in cancer cells . Such insights are vital for creating targeted therapies that minimize off-target effects while maximizing therapeutic efficacy.

Chemical Derivatives and Analogues

Research into derivatives of this compound has revealed compounds with varying degrees of potency against cancer cells.

  • Derivative Studies : New compounds derived from SSA have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. For example, some derivatives exhibited IC50 values comparable to or even lower than those of SSA itself, indicating enhanced activity .
  • Ongoing Research : Continuous exploration of SSA derivatives aims to improve stability and efficacy while reducing side effects associated with current treatments. This includes investigating structural modifications that enhance binding affinity to spliceosomal components .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Spliceostatin A modulates pre-mRNA splicing, and how can this be experimentally validated?

this compound (SSA) inhibits the spliceosome by targeting the SF3b complex, blocking its ability to recognize branchpoint sequences during splicing. To validate this, researchers can use RNA sequencing (RNA-seq) to profile splicing intermediates in treated vs. untreated cells, focusing on retained introns and alternative splicing events. Immunoprecipitation assays with SF3b subunits (e.g., using antibodies like 3E10) can confirm direct binding interactions . Dose-dependent inhibition assays in HeLa or HEK-293 cells, coupled with RT-PCR validation of specific splicing defects, are standard methodologies .

Q. What experimental models are most appropriate for studying this compound's bioactivity?

HeLa cells and HEK-293 cell lines are widely used due to their well-characterized splicing machinery and responsiveness to splicing inhibitors. For in vitro assays, cell-free systems (e.g., nuclear extracts) enable direct observation of spliceosome assembly inhibition. In vivo models, such as xenograft tumors in mice, can assess antitumor efficacy, though ethical and methodological rigor (e.g., controlled dosing, RNA-seq validation of splicing defects) must be prioritized .

Q. How should researchers design dose-response experiments to evaluate this compound's splicing inhibition?

Use a logarithmic dose range (e.g., 1 nM–1 µM) to capture EC50 values, with DMSO as a vehicle control. Endpoints should include RNA-seq analysis of global splicing changes and qPCR validation of key transcripts. Parallel cytotoxicity assays (e.g., MTT or Annexin V staining) are critical to distinguish splicing-specific effects from general cell death .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data between this compound and its analogs (e.g., Spliceostatin G) be resolved?

Structural differences, such as the absence of a C10 amine group in Spliceostatin G, may reduce splicing inhibition efficacy. To resolve discrepancies, perform comparative bioactivity assays under identical conditions (e.g., cell type, treatment duration) and validate compound purity via NMR/HPLC. Molecular docking studies can further elucidate structure-activity relationships .

Q. What methodologies optimize the stereoselective synthesis of this compound derivatives?

Key steps include Suzuki cross-coupling for aryl-alkyl bond formation and Claisen rearrangement for stereocontrol. Asymmetric synthesis using chiral auxiliaries (e.g., tri-O-acetyl-D-glucal) ensures enantioselectivity. Reductive amination and 1,4-conjugate addition are critical for installing methyl and amine functionalities. Reaction optimization (e.g., catalyst screening, solvent polarity adjustments) improves yield and purity .

Q. How can researchers ensure reproducibility in this compound studies, particularly in splicing analysis?

Adopt standardized protocols for RNA-seq library preparation (e.g., poly-A selection, rRNA depletion) and use tools like JunctionCounts for isoform-level quantification. Publicly share raw sequencing data and analysis pipelines (e.g., via GEO or GitHub). Replicate experiments across independent labs to control for batch effects .

Methodological & Analytical Questions

Q. What statistical approaches are recommended for analyzing splicing efficiency changes in this compound-treated cells?

Use non-parametric tests (e.g., Mann-Whitney U) for splicing junction counts due to skewed distributions. Adjust for multiple testing with Benjamini-Hochberg correction. Integrate tools like DESeq2 for differential splicing analysis and hierarchical clustering to visualize splicing patterns .

Q. How should researchers integrate proteomic data with splicing profiles to study this compound's downstream effects?

Perform time-course experiments to correlate splicing changes (RNA-seq) with protein expression (LC-MS/MS). Pathway enrichment tools (e.g., GSEA) can identify processes affected by mis-spliced transcripts. Co-expression networks (e.g., WGCNA) may reveal hub genes critical for splicing-dependent phenotypes .

Q. Experimental Design & Validation

Q. What controls are essential when assessing off-target effects of this compound?

Include SF3b-knockdown cells (e.g., siRNA targeting PHF5A) as a positive control for splicing inhibition. Use unrelated splicing inhibitors (e.g., pladienolide B) to distinguish compound-specific effects. CRISPR-Cas9 rescue experiments (e.g., reintroducing wild-type SF3b) confirm on-target activity .

Q. How can researchers validate the functional consequences of splicing defects induced by this compound?

Perform minigene assays with splicing reporters (e.g., fluorescently tagged constructs) to quantify exon skipping/retention. Phenotypic assays (e.g., cell cycle analysis, apoptosis) should correlate splicing changes with functional outcomes. In vivo validation using splice-switching antisense oligonucleotides (ASOs) can isolate specific splicing events .

Properties

Molecular Formula

C28H43NO8

Molecular Weight

521.6 g/mol

IUPAC Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1

InChI Key

XKSGIJNRMWHQIQ-CGPJBNNXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@@](O2)(C)OC)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Synonyms

spliceostatin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.